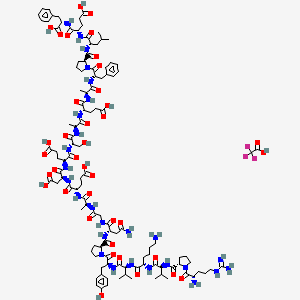
154362-03-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the Chemical Abstracts Service number 154362-03-5 is known as (Gly21)-Amyloid beta-Protein (1-40) trifluoroacetate salt. This compound is a peptide consisting of 40 amino acids and is a variant of the amyloid beta-protein, which is associated with Alzheimer’s disease. The molecular formula of this compound is C193H293N53O58S, and it has a molecular weight of 4315.78 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Gly21)-Amyloid beta-Protein (1-40) trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a dry powder .
Types of Reactions:
Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Mutant peptides with altered amino acid sequences.
Chemistry:
- Used as a reference standard in peptide synthesis and analytical chemistry.
Biology:
- Studied for its role in the formation of amyloid plaques in Alzheimer’s disease.
- Used in research to understand protein aggregation and misfolding.
Medicine:
- Investigated as a potential therapeutic target for Alzheimer’s disease.
- Used in the development of diagnostic assays for amyloid beta-protein detection.
Industry:
- Employed in pharmaceutical research for the development of drugs targeting amyloid beta-protein.
- Used in the production of high-quality reference standards for analytical testing .
Wirkmechanismus
The (Gly21)-Amyloid beta-Protein (1-40) exerts its effects by aggregating to form amyloid fibrils, which are implicated in the pathogenesis of Alzheimer’s disease. The aggregation process involves the formation of beta-sheet structures that stack together to form insoluble fibrils. These fibrils can disrupt cellular function and induce neurotoxicity. The molecular targets involved include neuronal cell membranes and various receptors that mediate cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- (Gly21)-Amyloid beta-Protein (1-42)
- (Gly21)-Amyloid beta-Protein (1-38)
- (Gly21)-Amyloid beta-Protein (1-43)
Comparison:
(Gly21)-Amyloid beta-Protein (1-42): This variant has two additional amino acids at the C-terminus, which makes it more prone to aggregation and more toxic compared to the (1-40) variant.
(Gly21)-Amyloid beta-Protein (1-38): This variant is shorter by two amino acids and is less prone to aggregation.
(Gly21)-Amyloid beta-Protein (1-43): This variant has three additional amino acids at the C-terminus and exhibits similar aggregation properties to the (1-42) variant.
The uniqueness of (Gly21)-Amyloid beta-Protein (1-40) lies in its specific length and aggregation properties, making it a crucial model for studying amyloid formation and its implications in Alzheimer’s disease.
Eigenschaften
CAS-Nummer |
154362-03-5 |
|---|---|
Molekulargewicht |
4315.84 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B612764.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B612769.png)


